molecular formula C24H30FNO2 B2510589 (4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone CAS No. 1396748-73-4

(4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone

Cat. No.: B2510589
CAS No.: 1396748-73-4
M. Wt: 383.507
InChI Key: GFZMQNAWBHTGLV-UHFFFAOYSA-N
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Description

(4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone: is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone typically involves multiple steps:

    Formation of the Piperidine Derivative: The initial step often involves the preparation of the piperidine derivative. This can be achieved by reacting piperidine with a suitable alkylating agent to introduce the (4-fluorobenzyl)oxy group.

    Coupling with (4-(Tert-butyl)phenyl) Group: The next step involves coupling the piperidine derivative with (4-(Tert-butyl)phenyl) group. This can be done using a Friedel-Crafts acylation reaction, where the piperidine derivative is reacted with (4-(Tert-butyl)phenyl)acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Product Formation: The final step involves purification and isolation of the desired product, which may include recrystallization or chromatography techniques to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a catalyst.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound can be used in the study of receptor-ligand interactions due to its potential binding affinity to certain biological targets. It can serve as a model compound in pharmacological studies to understand the interaction mechanisms of similar structures.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound in the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring, which is a common motif in many pharmaceuticals.

Industry

Industrially, this compound can be used in the development of specialty chemicals and materials. Its structural properties make it suitable for applications in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (4-(Tert-butyl)phenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
  • (4-(Tert-butyl)phenyl)(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-(Tert-butyl)phenyl)(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)methanone is unique due to the presence of the fluorine atom in the benzyl group. Fluorine atoms can significantly influence the compound’s pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a valuable compound in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

(4-tert-butylphenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FNO2/c1-24(2,3)21-8-6-20(7-9-21)23(27)26-14-12-19(13-15-26)17-28-16-18-4-10-22(25)11-5-18/h4-11,19H,12-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZMQNAWBHTGLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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